Tert-butyl 2-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a phenyl ring substituted with bromine and fluorine atoms. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
tert-butyl 2-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)10-6-7-11(16)12(17)9-10/h6-7,9,13H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDMDHLMXDRJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using boronic acids or esters and halogenated phenyl derivatives.
Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenyl ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced pyrrolidine derivatives, and carboxylic acids from ester hydrolysis.
Scientific Research Applications
Tert-butyl 2-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The bromine and fluorine substituents on the phenyl ring play a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(4-chloro-3-fluorophenyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly useful in medicinal chemistry for designing molecules with enhanced biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
